Palmitoyl Tripeptide-1 Hydrochloride: A Technical Guide to Synthesis and Purity
Palmitoyl Tripeptide-1 Hydrochloride: A Technical Guide to Synthesis and Purity
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) Tripeptide-1, a synthetic lipopeptide, has garnered significant attention in the fields of dermatology and cosmetology for its ability to stimulate the synthesis of extracellular matrix components, thereby exhibiting anti-aging properties. This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Palmitoyl Tripeptide-1 hydrochloride. Detailed methodologies for both solid-phase and liquid-phase peptide synthesis are presented, alongside protocols for purification via High-Performance Liquid Chromatography (HPLC). Furthermore, this document outlines the key analytical techniques for assessing the purity of the final compound and delves into the signaling pathways through which Palmitoyl Tripeptide-1 exerts its biological effects. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Palmitoyl Tripeptide-1 is a synthetic fatty acid-linked peptide with the amino acid sequence Glycyl-Histidyl-Lysine (GHK) conjugated to palmitic acid.[1] The palmitoyl moiety enhances the lipophilicity of the peptide, facilitating its penetration through the skin's lipid barrier.[2] Functioning as a matrikine, a peptide fragment derived from the breakdown of extracellular matrix proteins, Palmitoyl Tripeptide-1 signals to fibroblasts to stimulate the synthesis of collagen and glycosaminoglycans.[3][4] This action helps to improve skin firmness, reduce the appearance of fine lines and wrinkles, and enhance overall skin texture.[2] The hydrochloride salt form of the peptide is often utilized to improve its stability and solubility.
This guide provides detailed technical information on the chemical synthesis and quality control of Palmitoyl Tripeptide-1 hydrochloride, intended to support research, development, and manufacturing efforts.
Synthesis of Palmitoyl Tripeptide-1 Hydrochloride
The synthesis of Palmitoyl Tripeptide-1 can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique for peptide synthesis, where the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support (resin).[5] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common approach.[5]
-
Resin Preparation: Swell a suitable resin, such as a pre-loaded H-Lys(Boc)-HMPB-ChemMatrix resin, in a non-polar solvent like dichloromethane (B109758) (DCM) or a polar aprotic solvent like N,N-dimethylformamide (DMF) for 20-30 minutes.[5][6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound lysine (B10760008) by treating it with a 20% solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid, Fmoc-His(Trt)-OH, to the deprotected lysine on the resin. This is achieved using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like Oxyma Pure.[7]
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acid, Fmoc-Gly-OH.
-
Palmitoylation: After the tripeptide sequence is assembled, couple palmitic acid to the N-terminus of the glycine (B1666218) residue.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Trt) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS).[7]
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing. The resulting crude Palmitoyl Tripeptide-1 is then lyophilized.[6]
-
Salt Formation: Dissolve the purified peptide in a suitable solvent and treat with hydrochloric acid to form the hydrochloride salt, followed by lyophilization.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Palmitoyl Tripeptide-1.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of the peptide in solution. While it can be more labor-intensive for longer peptides, it is a viable and cost-effective method for shorter sequences like Palmitoyl Tripeptide-1, especially for large-scale production.[8]
A representative liquid-phase synthesis approach involves the stepwise coupling of protected amino acids in solution, followed by deprotection steps.[8][]
-
Synthesis of Pal-Gly-OH: React palmitic acid with glycine in the presence of N-hydroxysuccinimide (NHS) and a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to form Pal-Gly-OH.[]
-
Synthesis of H-His-Lys(Z)-OBzl: Couple Boc-His(Trt)-OH with H-Lys(Z)-OBzl using a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). Following the coupling, remove the Boc and Trt protecting groups.[8]
-
Coupling of Pal-Gly-OH and H-His-Lys(Z)-OBzl: Activate the carboxyl group of Pal-Gly-OH (e.g., with HONb or HOSU) and then couple it with the dipeptide H-His-Lys(Z)-OBzl to form Pal-Gly-His-Lys(Z)-OBzl.[8]
-
Final Deprotection: Remove the remaining protecting groups (Z and Bzl) via catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final peptide, Pal-Gly-His-Lys-OH.[8]
-
Purification and Salt Formation: Purify the crude peptide by recrystallization or chromatography. Subsequently, form the hydrochloride salt as described in the SPPS protocol.
Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for Palmitoyl Tripeptide-1.
Purification and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification and purity analysis of Palmitoyl Tripeptide-1 hydrochloride.[10]
HPLC Purification
Reversed-phase HPLC (RP-HPLC) is employed to purify the crude peptide. The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized based on the crude product profile. A typical starting point could be 5% to 95% B over 30-60 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detection at 210-220 nm.
-
Fraction Collection: Fractions containing the pure peptide are collected, pooled, and lyophilized.
Purity Analysis
Analytical RP-HPLC is used to determine the purity of the final product.
-
Column: An analytical C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Acetic acid in 20 mM ammonium (B1175870) acetate (B1210297) aqueous solution.[10]
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic elution with a mixture such as 60:40 (v/v) of Mobile Phase A and Mobile Phase B.[10]
-
Flow Rate: 1 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Detection: UV detection at 214 nm or Mass Spectrometry (MS).[10]
-
Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[3]
| Parameter | Typical Value | Reference |
| Molecular Formula | C30H55ClN6O5 | |
| Molecular Weight | 615.3 g/mol | |
| Purity (by HPLC) | ≥ 95% or ≥ 98% | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [10] |
Signaling Pathway of Palmitoyl Tripeptide-1
Palmitoyl Tripeptide-1 is believed to mimic fragments of extracellular matrix proteins, thereby acting as a signal to initiate tissue repair and remodeling processes. It primarily stimulates fibroblasts to increase the synthesis of collagen and other extracellular matrix components. This is thought to occur through the activation of specific signaling pathways, including the Transforming Growth Factor-Beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway Activation
-
Receptor Binding: Palmitoyl Tripeptide-1 is thought to interact with cell surface receptors on fibroblasts, potentially mimicking the binding of natural ECM fragments. This can lead to the activation of the TGF-β signaling pathway.[2]
-
SMAD Protein Phosphorylation: Activation of the TGF-β receptor complex leads to the phosphorylation of intracellular SMAD proteins (SMAD2/3).
-
Nuclear Translocation: Phosphorylated SMADs form a complex with SMAD4 and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, binding to the promoter regions of target genes and inducing the transcription of genes encoding for collagen and other ECM proteins.
Caption: Proposed signaling pathway of Palmitoyl Tripeptide-1 in fibroblasts.
Quantitative Data Summary
The following tables summarize typical quantitative data for Palmitoyl Tripeptide-1 hydrochloride.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C30H55ClN6O5 |
| Molecular Weight | 615.3 g/mol |
| Appearance | White to off-white powder[3] |
| Solubility | Soluble in DMF (30 mg/mL), DMSO (10 mg/mL), Ethanol (30 mg/mL)[10] |
Table 2: Quality Control Specifications
| Parameter | Specification |
| Purity (by HPLC) | ≥ 95.0%[3] or ≥ 98.0% |
| Identity by MS | Conforms to structure[3] |
| Water Content (Karl Fischer) | ≤ 8.0%[3] |
| Acetate Content | ≤ 15.0%[3] |
| Amino Acid Composition | Within ±10% of theoretical[3] |
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and analysis of Palmitoyl Tripeptide-1 hydrochloride. Both solid-phase and liquid-phase synthesis routes offer viable methods for its production, with the choice depending on the desired scale and resources. HPLC remains the gold standard for both purification and purity assessment, ensuring a high-quality final product. Understanding the signaling pathways through which Palmitoyl Tripeptide-1 exerts its effects is crucial for its application in research and product development. The provided protocols and data serve as a valuable resource for professionals working with this potent anti-aging peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitoyl Tripeptide-1 | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]
- 3. experchem.com [experchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. How to synthesize Palmitoyl Tripeptide-1?_Chemicalbook [chemicalbook.com]
- 7. CN108218956A - A kind of liquid-phase synthesis process of palmityl tripeptides -1 - Google Patents [patents.google.com]
- 8. CN113461774A - Preparation method of palmitoyl tripeptide-1 - Google Patents [patents.google.com]
- 10. bachem.com [bachem.com]
